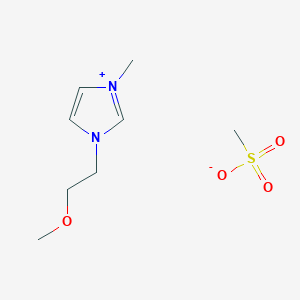
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate is an ionic liquid known for its unique properties and applications in various fields. This compound is characterized by its high thermal and chemical stability, making it suitable for use in demanding environments. It has been extensively studied for its potential in carbon dioxide absorption, which is crucial for applications in fossil fuel processing and environmental protection .
Méthodes De Préparation
The synthesis of 1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate typically involves a one-step method that is both cost-effective and efficient. The process begins with the reaction of 1-methylimidazole with 2-methoxyethyl chloride to form 1-(2-methoxyethyl)-3-methylimidazolium chloride. This intermediate is then reacted with methanesulfonic acid to yield the final product . The reaction conditions are mild, and the process can be easily scaled up for industrial production.
Analyse Des Réactions Chimiques
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where the methanesulfonate group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: The compound is studied for its potential in biological systems, particularly in enzyme stabilization and protein folding.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The methanesulfonate group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Ethyl methanesulfonate: An alkylating agent used in experimental genetics.
2-Methoxyethanol: Commonly used in organometallic chemistry. While these compounds share some functional groups, this compound stands out due to its ionic nature and stability, making it suitable for a broader range of applications.
Propriétés
IUPAC Name |
methanesulfonate;1-(2-methoxyethyl)-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O.CH4O3S/c1-8-3-4-9(7-8)5-6-10-2;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHCCUTVYYONGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCOC.CS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester](/img/structure/B3276189.png)


![Tert-butyl 2-benzyl-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3276224.png)




![2-({[4-(4-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B3276246.png)

![6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one](/img/structure/B3276265.png)

![6-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B3276284.png)

